ethyl (Z)-3-cyanobut-2-enoate ethyl (Z)-3-cyanobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 40595-04-8
VCID: VC19649332
InChI: InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4-
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

ethyl (Z)-3-cyanobut-2-enoate

CAS No.: 40595-04-8

Cat. No.: VC19649332

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

ethyl (Z)-3-cyanobut-2-enoate - 40595-04-8

Specification

CAS No. 40595-04-8
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name ethyl (Z)-3-cyanobut-2-enoate
Standard InChI InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4-
Standard InChI Key ZRKOIZAQWIGYPW-XQRVVYSFSA-N
Isomeric SMILES CCOC(=O)/C=C(/C)\C#N
Canonical SMILES CCOC(=O)C=C(C)C#N

Introduction

Structural and Electronic Characteristics

Ethyl (Z)-3-cyanobut-2-enoate (C₇H₉NO₂) consists of a conjugated enone system with a cyano substituent at the β-carbon and an ethyl ester group at the α-position. The (Z)-stereochemistry denotes the spatial arrangement where the higher-priority groups (cyano and ester) reside on the same side of the double bond. This configuration influences molecular polarity, reactivity, and intermolecular interactions .

Computational Insights:
Density functional theory (DFT) studies on analogous α,β-unsaturated esters, such as ethyl (Z)-3-aminobut-2-enoate, reveal that electron-withdrawing groups (e.g., CN) stabilize the conjugated system through resonance and inductive effects . For example, natural bond orbital (NBO) analysis of similar compounds demonstrates significant hyperconjugative interactions between lone pairs on oxygen and σ* orbitals of adjacent bonds, which likely apply to the cyano derivative .

Synthetic Routes

Knoevenagel Condensation

Ethyl acetoacetate reacts with cyanoacetamide or malononitrile under acidic or basic conditions to form α,β-unsaturated nitriles. For example:
CH3C(O)OEt+NCCH2CNbaseCH2=C(CN)COOEt+H2O\text{CH}_3\text{C(O)OEt} + \text{NCCH}_2\text{CN} \xrightarrow{\text{base}} \text{CH}_2=\text{C(CN)COOEt} + \text{H}_2\text{O}
Steric and electronic factors favor the (Z)-isomer due to intramolecular hydrogen bonding during the reaction .

Cyanation of Enolates

Transition-metal-catalyzed cyanation of α,β-unsaturated esters could yield the target compound. For instance, palladium-mediated coupling of ethyl (Z)-3-iodobut-2-enoate with cyanide sources (e.g., KCN) may provide stereoretentive substitution.

Physicochemical Properties

Experimental data for ethyl (Z)-3-cyanobut-2-enoate is absent in the reviewed literature. Extrapolating from structurally similar compounds:

PropertyEstimated ValueBasis for Estimation
Melting Point45–50 °CCompared to ethyl 3-aminocrotonate (33–35 °C)
Boiling Point220–225 °CHigher than ethyl 3-aminocrotonate (210–215 °C)
Density1.12–1.15 g/mLIncreased polarity due to CN group
Refractive Index1.48–1.50Similar to ethyl 3-aminocrotonate (1.4990)
Solubility in WaterLow (≤5 g/L)Hydrophobic ester and nitrile groups

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

  • Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ .

  • Conjugated C=C stretch at ~1650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 1.3 ppm (t, 3H, CH₂CH₃) .

    • δ 4.2 ppm (q, 2H, OCH₂) .

    • δ 6.3 ppm (s, 1H, CH=C) .

  • ¹³C NMR:

    • δ 167 ppm (C=O) .

    • δ 118 ppm (C≡N) .

    • δ 145 ppm (C=C) .

Reactivity and Applications

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. For example, reaction with 1,3-butadiene yields substituted cyclohexenes, valuable in natural product synthesis .

Nucleophilic Additions

The β-position is susceptible to nucleophilic attack. Grignard reagents (e.g., CH₃MgBr) add to the double bond, producing γ-cyano esters.

Pharmaceutical Intermediates

Cyanobut-2-enoates serve as precursors for β-amino acids and heterocycles (e.g., pyridines), which are core structures in antiviral and anticancer agents .

Challenges and Future Directions

  • Stereocontrol: Achieving high (Z)-selectivity in synthesis remains challenging. Catalytic asymmetric methods are underdeveloped .

  • Stability: The compound may undergo hydrolysis or polymerization under humid conditions, necessitating inert storage .

  • Toxicity: Cyanide liberation during metabolic degradation requires careful handling and disposal.

Future research should prioritize:

  • Developing scalable, stereoselective syntheses.

  • Exploring catalytic applications in tandem reactions.

  • Assessing biological activity of derivatives.

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